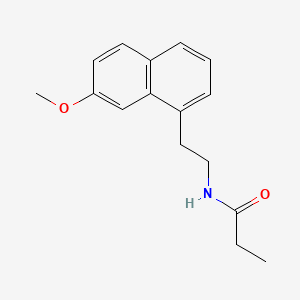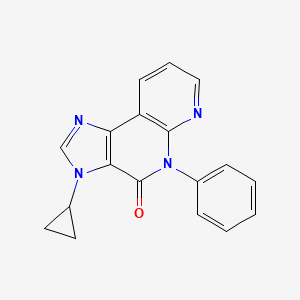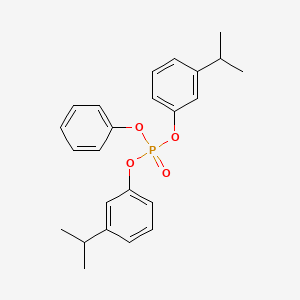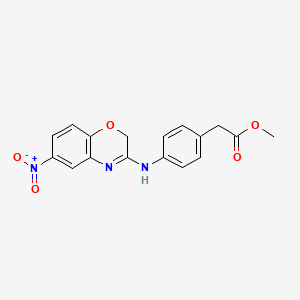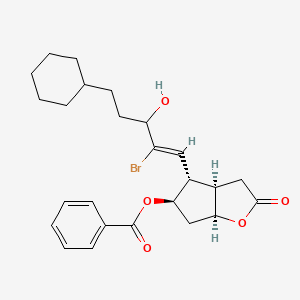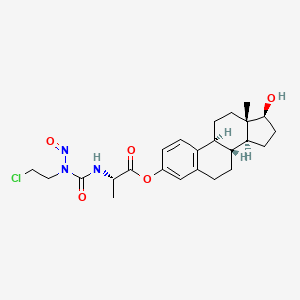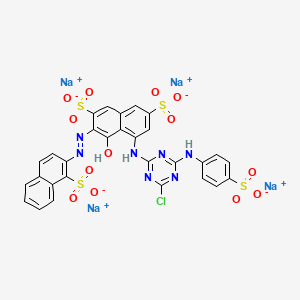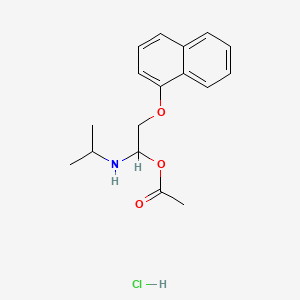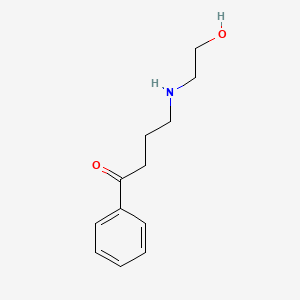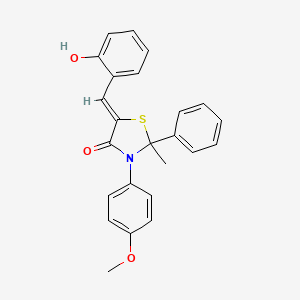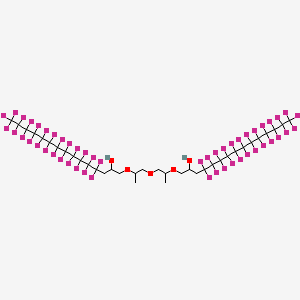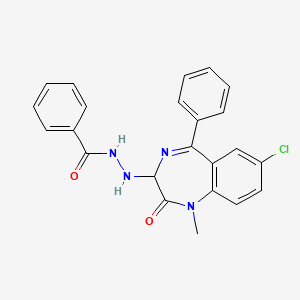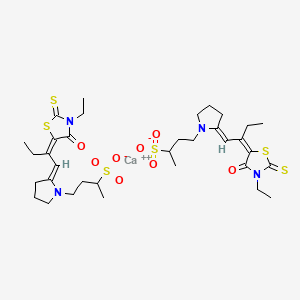
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) is a complex organic compound with a unique structure that includes thioxothiazolidine and pyrrolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) involves multiple steps, starting with the preparation of the thioxothiazolidine and pyrrolidine intermediates. These intermediates are then reacted under specific conditions to form the final compound. The reaction typically requires controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidine moiety to a thiazolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
科学的研究の応用
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins involved in oxidative stress and inflammation, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of redox-sensitive signaling pathways .
類似化合物との比較
Similar Compounds
- **3-[(E)-(3-Benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- **3-[(Z)-(3-Butyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
Calcium bis(2-(2-(3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)butylidene)-alpha-methylpyrrolidine-1-propanesulphonate) is unique due to its specific combination of thioxothiazolidine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
93882-02-1 |
|---|---|
分子式 |
C34H50CaN4O8S6 |
分子量 |
875.3 g/mol |
IUPAC名 |
calcium;4-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)butylidene]pyrrolidin-1-yl]butane-2-sulfonate |
InChI |
InChI=1S/2C17H26N2O4S3.Ca/c2*1-4-13(15-16(20)19(5-2)17(24)25-15)11-14-7-6-9-18(14)10-8-12(3)26(21,22)23;/h2*11-12H,4-10H2,1-3H3,(H,21,22,23);/q;;+2/p-2/b2*14-11+,15-13+; |
InChIキー |
JTAMCXBRFQNMED-MVRJMCMYSA-L |
異性体SMILES |
CC/C(=C/1\SC(=S)N(C1=O)CC)/C=C\2/N(CCC2)CCC(S(=O)(=O)[O-])C.CC/C(=C/1\SC(=S)N(C1=O)CC)/C=C\2/N(CCC2)CCC(S(=O)(=O)[O-])C.[Ca+2] |
正規SMILES |
CCC(=C1C(=O)N(C(=S)S1)CC)C=C2CCCN2CCC(C)S(=O)(=O)[O-].CCC(=C1C(=O)N(C(=S)S1)CC)C=C2CCCN2CCC(C)S(=O)(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


